Isatin

Catalog No.
S530853
CAS No.
91-56-5
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isatin

CAS Number

91-56-5

Product Name

Isatin

IUPAC Name

1H-indole-2,3-dione

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)

InChI Key

JXDYKVIHCLTXOP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

Isatin; 2,3-Dioxo-2,3-dihydroindole; Isatic acid lactam; Isotin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2

Description

The exact mass of the compound Isatin is 147.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9262. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of indoledione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isatin (1H-indole-2,3-dione) is a heterocyclic compound found naturally in some plants and even produced in the human body. Its chemical structure, with an indole ring fused to a cyclic anhydride, makes it a versatile platform for designing new drugs ]. Scientific research is actively exploring Isatin's potential for various therapeutic applications.

Isatin Derivatives with Diverse Pharmacological Activities

Isatin itself exhibits a range of biological activities. However, its true strength lies in its ability to be modified into various derivatives. By introducing different functional groups at specific positions on the Isatin molecule, scientists can create compounds with targeted properties [ChemistryOpen. [Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (.gov), National Center for Biotechnology Information. PMC.]:()]. Research has shown that Isatin derivatives possess a remarkable array of pharmacological activities, including:

  • Anticancer: Studies suggest that Isatin derivatives can target cancer cells through various mechanisms, making them promising candidates for cancer treatment ].
  • Antimicrobial: Isatin derivatives have demonstrated effectiveness against bacteria, fungi, and other microbes, offering potential for developing new antibiotics and antifungals ].
  • Anti-inflammatory and Anticonvulsant: Research suggests that Isatin derivatives may be useful in treating inflammatory diseases and epilepsy ].
  • Neuroprotective and Antioxidant: Isatin derivatives have shown potential for protecting nerve cells and reducing oxidative stress, which may be beneficial for neurodegenerative diseases ].

Origin and Significance:

The significance of isatin lies in its versatility. It serves as a valuable building block for synthesizing various biologically active compounds, including antitumorals, antivirals, anti-HIV drugs, and antitubercular agents [2]. Additionally, the isatin core structure contributes to the color of Mayan blue and yellow pigments [2].


Molecular Structure Analysis

Isatin possesses a bicyclic structure consisting of a fused indole ring and a diketo (two carbonyl groups) moiety. The key features of its structure include:

  • Indole Ring: This five-membered nitrogen-containing aromatic ring is crucial for the biological activity of many isatin derivatives [1].
  • Carbonyl Groups (C=O): The presence of two carbonyl groups at positions 2 and 3 of the indole ring makes isatin a reactive molecule, allowing for various chemical modifications [1].
  • Planar Structure: The molecule is nearly planar due to resonance between the carbonyl groups and the indole ring, contributing to its reactivity [3].

Chemical Reactions Analysis

Isatin undergoes various chemical reactions due to its reactive functional groups. Here are some notable examples:

  • Synthesis: Traditionally, isatin was obtained by oxidizing indigo dye. However, modern methods involve the condensation of anthranilic acid and acetic anhydride [1].

Balanced Chemical Equation:

C7H7NO2 (anthranilic acid) + (CH3CO)2O (acetic anhydride) → C8H5NO2 (isatin) + 2 CH3COOH (acetic acid)

  • Substitution Reactions: Isatin can undergo nucleophilic substitution at the γ-lactam nitrogen and electrophilic aromatic substitution on the ring due to the presence of the carbonyl groups [1].
  • Condensation Reactions: Isatin can participate in condensation reactions with various compounds, leading to the formation of complex molecules with diverse functionalities [1].

Further details on specific reaction mechanisms can be found in relevant scientific literature.


Physical And Chemical Properties Analysis

Isatin exhibits the following physical and chemical properties:

  • Appearance: Red-orange solid [1].
  • Melting Point: 200-202 °C [1]. (Data from Wikipedia: )
  • Boiling Point: Sublimes at high temperatures [1].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide [1].
  • Stability: Relatively stable under normal conditions but can decompose upon heating [1].

Additional data on specific properties might be available in scientific databases.

Mechanism of Action (if applicable)

Exploring the specific mechanism of action of isatin derivatives requires in-depth research on the particular compound of interest.

Isatin can pose certain safety concerns:

  • Toxicity: Limited data suggests moderate toxicity upon ingestion or inhalation. Proper handling procedures are recommended [1].
  • Skin and Eye Irritation: Isatin may irritate the skin and eyes upon contact. Wear appropriate personal protective equipment while handling [1].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

147.032

LogP

0.83
0.83 (LogP)

Appearance

Solid powder

Melting Point

203 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82X95S7M06

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 127 of 145 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 18 of 145 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-56-5

Wikipedia

Isatin

General Manufacturing Information

1H-Indole-2,3-dione: ACTIVE

Dates

Modify: 2023-08-15

Structural improvement of new thiazolyl-isatin derivatives produces potent and selective trypanocidal and leishmanicidal compounds

Luiz Alberto Barros Freitas, Aline Caroline da Silva Santos, Gedália de Cássia Silva, Franciely Nayara do Nascimento Albuquerque, Elis Dionísio Silva, Carlos Alberto de Simone, Valéria Rêgo Alves Pereira, Luiz Carlos Alves, Fabio André Brayner, Ana Cristina Lima Leite, Paulo André Teixeira de Moraes Gomes
PMID: 34174251   DOI: 10.1016/j.cbi.2021.109561

Abstract

Neglected diseases are a group of transmissible diseases that occur mostly in countries in tropical climates. Among this group, Chagas disease and leishmaniasis stand out, considered threats to global health. Treatment for these diseases is limited. Therefore, there is a need for new therapies against these diseases. In this sense, our proposal consisted of developing two series of compounds, using a molecular hybridization of the heterocyclic isatin and thiazole. The isatin and thiazole ring are important scaffold for several biological disorders, including antiparasitic ones. Herein, thiazolyl-isatin has been synthesized from respective thiosemicarbazone or phenyl-thiosemicarbazone, being some of these new thiazolyl-isatin toxic for trypomastigotes without affecting macrophages viability. From this series, compounds 2e (IC
= 4.43 μM), 2j (IC
= 2.05 μM), 2l (IC
= 4.12 μM) and 2m (1.72 μM) showed the best anti-T. cruzi activity for trypomastigote form presenting a selectivity index higher than Benznidazole (BZN). Compounds 2j, 2l and 2m were able to induce a significantly labelling compatible with necrosis in trypomastigotes. Analysis by scanning electron microscopy showed that T. cruzi trypomastigote cells treated with the compound 2m from IC
concentrations, promoted changes in the shape, flagella and surface of body causing of the parasite dead. Concerning leishmanicidal evaluation against L. amazonensis and L. infantum, compounds 2l (IC
= 7.36 and 7.97 μM, respectively) and 2m (6.17 and 6.04 μM, respectively) showed the best activity for promastigote form, besides showed a higher selectivity than Miltefosine. Thus, compounds 2l and 2m showed dual in vitro trypanosomicidal and leishmanicidal activities. A structural activity relationship study showed that thiazolyl-isatin derivatives from phenyl-thiosemicarbazone (2a-m) were, in general, more active than thiazolyl-isatin derivatives from thiosemicarbazone (1a-g). Crystallography studies revealed a different configuration between series 1a-g and 2a-m. The configuration and spatial arrangement divergent between the two sub-series could explain the improved biological activity profile of 2a-m sub-series.


Diastereoselective Synthesis of Tetrabenzohydrofuran Spirooxindoles via Diethyl Phosphite-Mediated Coupling of Isatins with

Xiyuan Zhang, Yanfeng Gao, Yitong Liu, Zhiwei Miao
PMID: 34162210   DOI: 10.1021/acs.joc.1c00336

Abstract

Diethyl phosphite-initiated coupling of isatins with
-quinone methides (
-QMs) is reported. This reaction involves a cascade transformation initiated by base-promoted addition of phosphite to isatins, followed by [1,2]-phospha-Brook rearrangement. This generates α-phosphonyloxy enolates that are subsequently intercepted by
-QMs and finally intramolecular ring closure. This protocol was used to diastereoselectively synthesize a range of
-tetrabenzohydrofuran spirooxindoles in moderate to good yields with moderate to excellent diastereoselectivities.


Triazole based isatin derivatives as potential inhibitor of key cancer promoting kinases- insight from electronic structure, docking and molecular dynamics simulations

Suvankar Ghosh, T Atchuta Ramarao, Pralok K Samanta, Anjali Jha, Priyadarshi Satpati, Anik Sen
PMID: 34091175   DOI: 10.1016/j.jmgm.2021.107944

Abstract

Computer Aided Drug Design approaches have been applied to predict potential inhibitors for two different kinases, namely, cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) which are known to play crucial role in cancer growth. We have designed alkyl and aryl substituted isatin-triazole ligands and performed molecular docking to rank and predict possible binding pockets in CDK2 and EGFR kinases. Best-scoring ligands in the kinase-binding pocket were selected from the docking study and subjected to molecular dynamics simulation. Absolute binding affinities were estimated from the MD trajectories using the MM/PBSA approach. The results suggest that aryl substituted isatin-triazole ligands are better binder to the kinases relative to its alkyl analogue. Furthermore, aryl substituted isatin-triazole ligands prefer binding to EGFR kinases relative to CDK2. The ligand binding pockets of the kinases are primarily hydrophobic in nature. Ligand-kinase binding is favoured by electrostatic and Van der Waals interactions, later being the major contributor. Large estimated negative binding affinities (~ -10 to -25 kcal/mol) indicate that the ligands might inhibit the kinases. Physicochemical property analysis suggests that the proposed ligands could be orally bio-available.


Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives

Srinivasan Bargavi, Siddan Gouthaman, Madurai Sugunalakshmi, Srinivasakannan Lakshmi
PMID: 34089254   DOI: 10.1107/S2053229621004940

Abstract

Three isatin derivatives, namely, 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
NO
, 1-ethyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
NO
, and 5-bromo-3-hydroxy-1-methyl-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
BrNO
, were synthesized, crystallized by the slow-evaporation technique, characterized by
H and
C NMR spectroscopy, and analysed by the single-crystal X-ray diffraction (XRD) method. Quantum chemical parameters, such as the energy of the highest occupied molecular orbital, energy of the lowest unoccupied molecular orbital, energy gap, electronic energy, ionization potential, chemical potential, global hardness, global softness and electrophilicity index, were calculated. The druglikeness and bioactivity scores of the compounds were calculated. The activities of these isatin derivatives against bacterial strains, such as Eschericia coli, Proteus vulgaris, Shigella flexneri, Staphylococcus aureus and Micrococcus luteus, and the fungal strain Aspergillus niger, were determined using the well-diffusion assay method. Molecular docking studies were carried out to predict the binding mode of the isatin compounds with the penicillin binding protein enzyme and to identify the interactions between the enzyme and the ligands under study.


Design, synthesis,

Daniel A S Kitagawa, Rafael B Rodrigues, Thiago N Silva, Wellington V Dos Santos, Vinicius C V da Rocha, Joyce S F D de Almeida, Leandro B Bernardo, Taynara Carvalho-Silva, Cintia N Ferreira, Angelo A T da Silva, Alessandro B C Simas, Eugenie Nepovimova, Kamil Kuča, Tanos C C França, Samir F de A Cavalcante
PMID: 34148470   DOI: 10.1080/14756366.2021.1916009

Abstract

Organophosphorus poisoning caused by some pesticides and nerve agents is a life-threating condition that must be swiftly addressed to avoid casualties. Despite the availability of medical countermeasures, the clinically available compounds lack a broad spectrum, are not effective towards all organophosphorus toxins, and have poor pharmacokinetics properties to allow them crossing the blood-brain barrier, hampering cholinesterase reactivation at the central nervous system. In this work, we designed and synthesised novel isatin derivatives, linked to a pyridinium 4-oxime moiety by an alkyl chain with improved calculated properties, and tested their reactivation potency against paraoxon- and NEMP-inhibited acetylcholinesterase in comparison to the standard antidote pralidoxime. Our results showed that these compounds displayed comparable
reactivation also pointed by the
studies, suggesting that they are promising compounds to tackle organophosphorus poisoning.


Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer

Wagdy M Eldehna, Rofaida Salem, Zainab M Elsayed, Tarfah Al-Warhi, Hamada R Knany, Rezk R Ayyad, Thamer Bin Traiki, Maha-Hamadien Abdulla, Rehan Ahmad, Hatem A Abdel-Aziz, Radwan El-Haggar
PMID: 34176414   DOI: 10.1080/14756366.2021.1944127

Abstract

In the current work, a new set of carbohydrazide linked benzofuran-isatin conjugates (
and
) was designed and synthesised. The anticancer activity for compounds (
,
and
) was measured against NCI-55 human cancer cell lines. Compound
was the most efficient, and thus subjected to the five-dose screen where it showed excellent broad activity against almost all tested cancer subpanels. Furthermore, all conjugates (
and
) showed a good anti-proliferative activity towards colorectal cancer SW-620 and HT-29 cell lines, with an excellent inhibitory effect for compounds
and
(IC
= 8.7 and 9.4 µM (
), and 6.5 and 9.8 µM for (
), respectively). Both compounds displayed selective cytotoxicity with good safety profile. In addition, both compounds provoked apoptosis in a dose dependent manner in SW-620 cells. Also, they significantly inhibited the anti-apoptotic Bcl2 protein expression and increased the cleaved PARP level that resulted in SW-620 cells apoptosis.


Participation of glutamatergic and nitrergic systems in the striatal dopamine release induced by isatin, a MAO inhibitor

Lilian R F Faro, Lorenzo Justo, Raquel Gómez, Rafael Durán
PMID: 34022091   DOI: 10.1111/ejn.15319

Abstract

Isatin is a biofactor with different biochemical and pharmacological properties whose effects attract much attention because it is an endogenous inhibitor of the monoamine oxidase in the brain. When exogenously administrated, isatin increases dopamine levels in intact and denervated striatum of rats, an effect that could indicate its potential as a therapeutic agent in Parkinson disease. However, the neurochemical mechanisms by which isatin increases dopamine in the striatum are poorly understood. In the present study, we evaluate the role of the glutamatergic and nitrergic systems in the isatin-induced dopamine release from rat striatum. Our findings show that the intrastriatal administration of 10 mM isatin significantly increases the in vivo release of dopamine (1,104.7% ± 97.1%), and the amino acids glutamate (428.7% ± 127%) and taurine (221% ± 22%) from rat striatum measured by brain microdialysis. The pretreatment with MK-801 (500 µM) or AP5 (650 µM) (glutamatergic NMDA receptors antagonists) significantly reduces the effect of isatin on dopamine release by 52% and 70.5%, respectively. The administration of the nitric oxide synthase inhibitors, L-NAME (100 µM) or 7-NI (100 µM) also decreases the isatin-induced dopamine release by 77% and 42%, respectively. These results show that isatin, in addition to increasing dopamine release, also increases glutamate levels, and possibly activates NMDA receptors and nitric oxide production, which can promote a further increase in the dopamine release.


Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against

Matt D Johansen, Shalini, Sumit Kumar, Clément Raynaud, Diana H Quan, Warwick J Britton, Philip M Hansbro, Vipan Kumar, Laurent Kremer
PMID: 33972252   DOI: 10.1128/AAC.00011-21

Abstract

Tuberculosis remains a leading cause of mortality among infectious diseases worldwide, prompting the need to discover new drugs to fight this disease. We report here the design, synthesis, and antimycobacterial activity of isatin-mono/bis-isoniazid hybrids. Most of the compounds exhibited very high activity against Mycobacterium tuberculosis, with MICs in the range of 0.195 to 0.39 μg/ml, and exerted a more potent bactericidal effect than the standard antitubercular drug isoniazid (INH). Importantly, these compounds were found to be well tolerated at high doses (>200 μg/ml) on Vero kidney cells, leading to high selectivity indices. Two of the most promising hybrids were evaluated for activity in THP-1 macrophages infected with M. tuberculosis, among which compound 11e was found to be slightly more effective than INH. Overexpression of InhA along with cross-resistance determination of the most potent compounds, selection of resistant mutants, and biochemical analysis, allowed us to decipher their mode of action. These compounds effectively inhibited mycolic acid biosynthesis and required KatG to exert their biological effects. Collectively, this suggests that the synthesized isatin-INH hybrids are promising antitubercular molecules for further evaluation in preclinical settings.


Synthesis, Enzymatic Degradation, and Polymer-Miscibility Evaluation of Nonionic Antimicrobial Hyperbranched Polyesters with Indole or Isatin Functionalities

Xiaoya Li, Sedef İlk, Javier A Linares-Pastén, Yang Liu, Deepak Bushan Raina, Deniz Demircan, Baozhong Zhang
PMID: 33900740   DOI: 10.1021/acs.biomac.1c00343

Abstract

Most macromolecular antimicrobials are ionic and thus lack miscibility/compatibility with nonionic substrate materials. In this context, nonionic hyperbranched polyesters (HBPs) with indole or isatin functionality were rationally designed, synthesized, and characterized. Antimicrobial disk diffusion assay indicated that these HBPs showed significant antibacterial activity against 8 human pathogenic bacteria compared to small molecules with indole or isatin groups. According to DSC measurements, up to 20% indole-based HBP is miscible with biodegradable polyesters (polyhydroxybutyrate or polycaprolactone), which can be attributed to the favorable hydrogen bonding between the N-H moiety of indole and the C═O of polyesters. HBPs with isatin or methylindole were completely immiscible with the same matrices. None of the HBPs leaked out from plastic matrix after being immersed in water for 5 days. The incorporation of indole into HBPs as well as small molecules facilitated their enzymatic degradation with PETase from
, while isatin had a complex impact. Molecular docking simulations of monomeric molecules with PETase revealed different orientations of the molecules at the active site due to the presence of indole or isatin groups, which could be related to the observed different enzymatic degradation behavior. Finally, biocompatibility analysis with a mammalian cell line showed the negligible cytotoxic effect of the fabricated HBPs.


Novel

Ingrida Tumosienė, Ilona Jonuškienė, Kristina Kantminienė, Vytautas Mickevičius, Vilma Petrikaitė
PMID: 34360565   DOI: 10.3390/ijms22157799

Abstract

A series of novel mono and bishydrazones each bearing a 2-oxindole moiety along with substituted phenylaminopropanamide, pyrrolidin-2-one, benzimidazole, diphenylmethane, or diphenylamine fragments were synthesized, and their anticancer activities were tested by MTT assay against human melanoma A375 and colon adenocarcinoma HT-29 cell lines. In general, the synthesized compounds were more cytotoxic against HT-29 than A375. 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-
'-(2-oxoindolin-3-ylidene)propanehydrazide and (
',
‴)-1,1'-(methylenebis(4,1-phenylene))bis(5-oxo-
'-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) were identified as the most active compounds against HT-29 in 2D and 3D cell cultures. The same compounds showed the highest antioxidant activity among the synthesized compounds screened by ferric reducing antioxidant power assay (FRAP). Their antioxidant activity is on par with that of a well-known antioxidant ascorbic acid.


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